molecular formula C24H23NO4 B11391046 N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11391046
M. Wt: 389.4 g/mol
InChI Key: NHUMTKYBPFIZIO-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic acetamide derivative featuring a furo[2,3-f]chromen core. The structure includes three methyl groups at positions 3, 4, and 9, a 7-oxo substituent, and an acetamide side chain linked to a phenylethyl group.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C24H23NO4/c1-14-11-19-22(23-21(14)15(2)13-28-23)16(3)18(24(27)29-19)12-20(26)25-10-9-17-7-5-4-6-8-17/h4-8,11,13H,9-10,12H2,1-3H3,(H,25,26)

InChI Key

NHUMTKYBPFIZIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=CC=C3)C)C4=C1C(=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: Compound X can be synthesized through a multistep process. One approach involves the condensation of 3,4,9-trimethylcoumarin with phenylacetic acid, followed by acetylation of the resulting intermediate.

    Biocatalysis: Enzymatic methods using acyltransferases can also yield Compound X.

Industrial Production:: While industrial-scale production details are scarce, research laboratories typically employ chemical synthesis or biocatalytic approaches.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: Oxidation of the phenylethyl group can lead to various derivatives.

    Reduction: Reduction of the carbonyl group may yield a secondary amine.

    Substitution: Nucleophilic substitution reactions can modify the acetamide group. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Major products:

    Hydroxylation: Formation of hydroxylated derivatives.

    Amidation: Conversion to related amides.

    Ring-opening: Cleavage of the furochromene ring.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Investigating its potential as an anticancer or anti-inflammatory agent.

    Pharmacology: Assessing its interactions with cellular targets.

    Natural Product Research: Exploring its origin and biosynthesis.

    Agriculture: Possible use as a plant growth regulator.

Mechanism of Action

The precise mechanism remains elusive, but studies suggest that Compound X may:

    Modulate Enzymes: Interact with enzymes involved in cellular processes.

    Activate Signaling Pathways: Influence gene expression or protein function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Modified Acetamide Substituents

The acetamide side chain is a critical structural feature influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight Key Features
N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide (Main Compound) 2-phenylethyl C₂₄H₂₃NO₅ 405.45 Lipophilic phenylethyl group may enhance membrane permeability.
N-(1,3-Benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide 1,3-benzodioxol-5-ylmethyl C₂₄H₂₁NO₆ 419.43 Benzodioxole group introduces electron-rich aromaticity, potentially altering solubility and binding affinity.
N-[(2R)-2-hydroxypropyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide (2R)-2-hydroxypropyl C₂₀H₂₃NO₅ 357.40 Hydroxypropyl substituent improves hydrophilicity, possibly enhancing aqueous solubility.

Key Observations :

  • The phenylethyl group in the main compound may favor interactions with hydrophobic binding pockets, whereas the benzodioxolylmethyl analog () could engage in π-π stacking or hydrogen bonding due to its oxygen-rich aromatic system .
  • The hydroxypropyl variant () demonstrates how polar substituents can modulate solubility, a critical factor in drug bioavailability .

Core Structure Modifications: Furochromen vs. Other Heterocycles

iCRT3: A Non-Furochromen Acetamide Derivative

iCRT3 (chemical name: 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) shares the N-(2-phenylethyl)acetamide moiety but replaces the furochromen core with an oxazole ring. It acts as a Wnt/β-catenin pathway inhibitor by blocking β-catenin-TCF interactions . This highlights how core heterocycle changes can redirect biological activity:

  • Furochromen derivatives (e.g., main compound) may exhibit distinct target selectivity compared to oxazole-based analogs like iCRT3.

Functional Group Variations: Acetamide vs. Carboxylic Acid

describes 2-{4,9-dimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl}acetic acid, which replaces the acetamide group with a carboxylic acid.

  • Acetamide : Capable of hydrogen bonding via the amide group; may participate in ligand-receptor interactions.

Biological Activity

N-(2-phenylethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide, also known as D146-0317, is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C24H23NO4. The compound features a complex structure characterized by a furochromene backbone and an acetamide functional group.

PropertyValue
Molecular FormulaC24H23NO4
Molecular Weight399.44 g/mol
IUPAC NameN-(2-phenylethyl)-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetamide
SMILESCc1coc2c1c(C)cc(O1)c2C(C)=C(CC(NCCc2ccccc2)=O)C1=O

Biological Activity

Research on the biological activity of this compound has shown promising results in various areas:

1. Antioxidant Activity

Studies indicate that compounds with similar furochromene structures exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress linked to various diseases.

2. Anticancer Properties

Preliminary investigations into the anticancer potential of D146-0317 have demonstrated its ability to inhibit the proliferation of cancer cells in vitro. The compound's mechanism may involve the induction of apoptosis in malignant cells.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of tyrosinase, an enzyme critical in melanin production, which has implications for skin disorders and pigmentation issues.

Case Studies

Several case studies have been conducted to evaluate the effects of D146-0317:

Case Study 1: Tyrosinase Inhibition
A study assessed the tyrosinase inhibitory activity of D146-0317 compared to standard inhibitors like kojic acid. The results indicated that D146-0317 exhibited comparable or superior inhibition rates at specific concentrations.

Case Study 2: Cytotoxicity Testing
In vitro cytotoxicity tests on human cancer cell lines revealed that D146-0317 did not significantly affect cell viability at lower concentrations but showed increased cytotoxicity at higher doses. This suggests a dose-dependent response that warrants further exploration.

Research Findings

Research findings highlight various aspects of the biological activity of D146-0317:

  • Mechanism of Action : The compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.
  • Synergistic Effects : When combined with other therapeutic agents, D146-0317 may enhance efficacy and reduce side effects.
  • Pharmacokinetics : Studies are ongoing to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound.

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